JWH-387 Displays 7.5-Fold Higher CB1 Affinity Than the Parent Compound JWH-018
In a direct head-to-head comparison using the same radioligand binding assay, JWH-387 (4-bromo) achieved a CB1 Ki of 1.2 ± 0.1 nM, while the unsubstituted parent compound JWH-018 showed a CB1 Ki of 9 ± 5 nM [1]. This represents an approximately 7.5-fold increase in binding affinity attributable to the 4-bromo substituent.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 1.2 ± 0.1 nM |
| Comparator Or Baseline | JWH-018: 9 ± 5 nM |
| Quantified Difference | ≈ 7.5-fold higher affinity for JWH-387 |
| Conditions | Radioligand displacement assay using [3H]CP-55,940 on HEK293 cell membranes stably expressing human CB1 receptor |
Why This Matters
For researchers requiring a high-affinity CB1 agonist, JWH-387 substantially outperforms the benchmark compound JWH-018, reducing the concentration needed to occupy receptor sites and potentially lowering non-specific binding.
- [1] Wiley JL, Selley DE, Wang P, et al. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents. Bioorg Med Chem. 2012;20(10):3207-3216. View Source
